molecular formula C26H30Cl2F3NO B180850 Halofantrine CAS No. 69756-53-2

Halofantrine

Cat. No. B180850
CAS RN: 69756-53-2
M. Wt: 500.4 g/mol
InChI Key: FOHHNHSLJDZUGQ-UHFFFAOYSA-N
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Description

Halofantrine is a synthetic antimalarial drug that belongs to a group of medicines known as antimalarials . It is used to treat malaria, a red blood cell infection transmitted by the bite of a mosquito .


Synthesis Analysis

Halofantrine is a phenanthrenemethanol antimalarial that is effective against asexual forms of multidrug-resistant Plasmodium falciparum malaria . It has no action on gametocytes or hypnozoites in the liver . The drug is administered as a racemic mixture but the (+)- and (−)-enantiomers show no difference in activity in vitro .


Molecular Structure Analysis

The molecular structure of halofantrine shows a chromophoric phenanthrene structure that is highly polarizable and causes strong Raman signals . These Raman intensities can be enhanced by several magnitudes by exploitation of the described UV resonance effect .


Chemical Reactions Analysis

Halofantrine is biotransformed in the liver to its major metabolite N-debutylhalofantrine . Plasma concentrations of this metabolite are observed soon after administration of halofantrine, but in much lower concentrations .


Physical And Chemical Properties Analysis

Halofantrine is a small molecule with a chemical formula of C26H30Cl2F3NO . Its average weight is 500.424 and its monoisotopic weight is 499.165654616 .

Scientific Research Applications

1. Antimalarial Activity and Pharmacokinetic Properties

Halofantrine is a blood schizontocide, effective against chloroquine-sensitive and resistant plasmodia. It's used in the treatment of falciparum malaria in areas of chloroquine- and sulfonamide/pyrimethamine-resistant malaria and vivax malaria. Its efficacy against mefloquine-resistant P. falciparum is uncertain, needing more studies. Cross-resistance with mefloquine may accelerate resistance to halofantrine, so its use is crucial in specific areas (Bryson & Goa, 1992).

2. Cellular Mechanism and Cardiac Effects

Halofantrine blocks HERG potassium channels, causing QT prolongation in the electrocardiogram. It's more effective in open and inactivated channel states, suggesting a potential cellular mechanism for QT prolongation. This effect may contribute to cardiac complications such as torsades de pointes and ventricular arrhythmias (Tie et al., 2000); (Sánchez-Chapula et al., 2004).

3. Ototoxicity Potential

An experimental study on guinea pig cochlea models showed that halofantrine can cause mild to moderate pathological effects on cochlea histology, indicating its ototoxic potential. This includes loss and distortion of hair cells and spiral ganglia cells (Iskander et al., 2010).

4. Pharmacokinetic Interactions

Studies have examined the pharmacokinetic interactions of halofantrine with other drugs. For instance, grapefruit juice may impact the bioavailability of halofantrine and increase the risk of QT interval prolongation due to its effect on cytochrome P450 3A4, which metabolizes halofantrine (Charbit et al., 2002).

5. Hepatotoxicity Analysis

Biochemical evaluation of hepatic dysfunction due to halofantrine toxicity in Wistar rats showed significant increases in liver enzymes and total bilirubin, indicating hepatotoxic effects (Nwanjo et al., 2006).

6. Structural Analysis Using Raman Spectroscopy

Raman spectroscopy and density functional theory calculations were used to analyze halofantrine's structure. It identified potential marker bands for pipi interactions with biological target molecules, supporting the hypothesis of pipi stacking as a mode of action (Frosch & Popp, 2010).

Safety And Hazards

Halofantrine can cause abdominal pain, diarrhoea, vomiting, rash, headache, itching and elevated liver enzymes . It can be associated with cardiotoxicity . The most dangerous side effect is cardiac arrhythmias: halofantrine causes significant QT prolongation, and this effect is seen even at standard doses .

Future Directions

Halofantrine is only used to treat malaria. It is not used to prevent malaria (prophylaxis) because of the risk of toxicity and unreliable absorption . The absorption of halofantrine is erratic, but is increased when taken with fatty food . Because of fears of toxicity due to increased halofantrine blood levels, halofantrine should be taken on an empty stomach .

properties

IUPAC Name

3-(dibutylamino)-1-[1,3-dichloro-6-(trifluoromethyl)phenanthren-9-yl]propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30Cl2F3NO/c1-3-5-10-32(11-6-4-2)12-9-25(33)23-16-22-21(14-18(27)15-24(22)28)20-13-17(26(29,30)31)7-8-19(20)23/h7-8,13-16,25,33H,3-6,9-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOHHNHSLJDZUGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)CCC(C1=C2C=CC(=CC2=C3C=C(C=C(C3=C1)Cl)Cl)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30Cl2F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0023119
Record name Halofantrine
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Molecular Weight

500.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid
Record name Halofantrine
Source Human Metabolome Database (HMDB)
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Solubility

1.11e-04 g/L
Record name Halofantrine
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Mechanism of Action

The mechanism of action of Halofantrine may be similar to that of chloroquine, quinine, and mefloquine; by forming toxic complexes with ferritoporphyrin IX that damage the membrane of the parasite.
Record name Halofantrine
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Product Name

Halofantrine

CAS RN

69756-53-2, 66051-76-1, 66051-74-9
Record name Halofantrine
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Record name Halofantrine, (-)-
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Record name Halofantrine
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Record name HALOFANTRINE
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12,900
Citations
J Karbwang, KN Bangchang - Clinical pharmacokinetics, 1994 - Springer
… Halofantrine is biotransformed in the liver to its major metabolite N-debutylhalofantrine. Plasma concentrations of this metabolite are observed soon after administration of halofantrine, …
Number of citations: 101 link.springer.com
DL Wesche, BG Schuster, WX Wang… - Clinical …, 2000 - Wiley Online Library
… authorities to urge caution in the administration of halofantrine, a life-saving drug that was … of halofantrine on the heart. In addition, we systematically examined the effects of halofantrine …
Number of citations: 117 ascpt.onlinelibrary.wiley.com
KA Milton, G Edwards, SA Ward… - British journal of …, 1989 - Wiley Online Library
1. Plasma concentrations of halofantrine (Hf) and its putative principal plasma metabolite desbutyl halofantrine (Hfm) have been measured in two separate studies after oral …
Number of citations: 195 bpspubs.onlinelibrary.wiley.com
RJ Horton, SN Parr - Parasitology Today, 1989 - cell.com
Halofantrine hydrochloride, a new phenanthrene methanol antimalarial) has been in clinical development since 1982. It appears highly effective in the treatment of acute malaria and …
Number of citations: 17 www.cell.com
H Tie, BD Walker, CB Singleton… - British journal of …, 2000 - Wiley Online Library
… Halofantrine did not alter the time course of channel … by halofantrine is the likely underlying cellular mechanism for QT prolongation. Our data suggest preferential binding of halofantrine …
Number of citations: 70 bpspubs.onlinelibrary.wiley.com
KA de Villiers, HM Marques, TJ Egan - Journal of inorganic biochemistry, 2008 - Elsevier
… halofantrine and ferriprotoporphyrin IX (Fe(III)PPIX) has been determined by single crystal X-ray diffraction. The structure shows that halofantrine … upon addition of halofantrine base in …
Number of citations: 146 www.sciencedirect.com
DR Abernethy, DL Wesche, JT Barbey… - British journal of …, 2001 - Wiley Online Library
… Halofantrine has a chiral centre and … )-halofantrine may be higher than those of (−)-halofantrine in patients who received a three dose treatment regimen [11]. In vitro study of halofantrine …
Number of citations: 41 bpspubs.onlinelibrary.wiley.com
E Obi, OE Orisakwe, LA Asomugha… - Indian journal of …, 2004 - ijp-online.com
» Abstract OBJECTIVE: To investigate the hepatotoxic effects of halofantrine in guinea pigs. MATERIAL AND METHODS: Halofantrine (30-105 mg/kg) was administered orally to three …
Number of citations: 48 ijp-online.com
J Karbwang, SA Ward, KA Milton… - British Journal of …, 1991 - ncbi.nlm.nih.gov
… of halofantrine and desbutylhalofantrine were measured by hplc (Milton et al., 1988). Plasma halofantrine … , t½/2abs and t½/2 for halofantrine and its desbutyl metabolite obtained in this …
Number of citations: 15 www.ncbi.nlm.nih.gov
FO Ter Kuile, F Nosten, T Chongsuphajaisiddhi… - The Lancet, 1993 - Elsevier
… We have investigated the relative efficacy of halofantrine … halofantrine regimen (24 mg/kg) or mefloquine (25 mg/kg). The cumulative failure rates by day 28 were 35% with halofantrine …
Number of citations: 221 www.sciencedirect.com

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